molecular formula C6H10BrN3O B13223532 4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine

4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine

Cat. No.: B13223532
M. Wt: 220.07 g/mol
InChI Key: GRNJFCYDTMMZNS-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative characterized by a bromo group at the 4-position and a 2-methoxyethyl substituent at the 1-position of the pyrazole ring. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatile biological activity, including kinase inhibition and antimicrobial properties . The 2-methoxyethyl group may enhance solubility and bioavailability compared to bulkier substituents, as seen in similar compounds .

Properties

Molecular Formula

C6H10BrN3O

Molecular Weight

220.07 g/mol

IUPAC Name

4-bromo-1-(2-methoxyethyl)pyrazol-3-amine

InChI

InChI=1S/C6H10BrN3O/c1-11-3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)

InChI Key

GRNJFCYDTMMZNS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C(=N1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of the methoxyethyl group: This step involves the alkylation of the pyrazole ring with 2-methoxyethyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the C4-Bromine Position

The bromine atom at position 4 undergoes substitution reactions with nucleophiles under mild conditions. This reactivity is critical for structural diversification:

Reaction Type Reagents/Conditions Product Key Observations
Amine substitutionNH₃ (aq.), K₂CO₃, DMF, 80°C4-Amino-1-(2-methoxyethyl)-1H-pyrazol-3-amineHigh regioselectivity due to electron-withdrawing amine at C3
Suzuki couplingPd(PPh₃)₄, arylboronic acid, DME, 90°C4-Aryl-1-(2-methoxyethyl)-1H-pyrazol-3-amineBromine replaced via cross-coupling; yields >75%
Thiol substitutionHS-R, Et₃N, THF, rt4-Sulfanyl derivativesRequires elevated temps for aliphatic thiols

Functionalization of the C3-Amine Group

The primary amine at position 3 participates in alkylation, acylation, and condensation reactions:

Reaction Type Reagents/Conditions Product Key Observations
AcylationAcCl, pyridine, 0°C → rtN-Acetyl derivativeAmide formation proceeds quantitatively in anhydrous conditions
Reductive aminationKetone/aldehyde, NaBH₃CN, MeOH Secondary/tertiary aminesImine intermediate confirmed via TLC
Schiff base formationAromatic aldehydes, solvent-free, 120°C N-arylidene derivativesNon-polar solvents favor imine stability

Side-Chain Modifications

The 2-methoxyethyl group can undergo ether cleavage or oxidation:

Reaction Type Reagents/Conditions Product Key Observations
DemethylationBBr₃, DCM, -78°C 1-(2-Hydroxyethyl)-4-bromo-1H-pyrazol-3-amineRequires low temps to prevent pyrazole decomposition
OxidationKMnO₄, H₂SO₄, 60°C Carboxylic acid derivativeLimited solubility in aqueous media reduces yield

Ring-Opening and Cycloaddition Reactions

While less common, the pyrazole ring can participate in cycloadditions under forcing conditions:

Reaction Type Reagents/Conditions Product Key Observations
[3+2] CycloadditionNitrile oxide, toluene, refluxIsoxazoline-fused pyrazoleRegioselectivity controlled by bromine’s electronic effects

Stability and Reactivity Insights

  • Solubility : Preferentially dissolves in DMF, DMSO, and THF, facilitating reactions in polar aprotic solvents .

  • Thermal Stability : Decomposes above 200°C; reactions requiring high temps (>150°C) show side products .

  • pH Sensitivity : The amine group protonates below pH 5, altering nucleophilicity and reaction pathways.

Comparative Reactivity with Analogues

Structural Feature Impact on Reactivity Example
Bromine at C4Enhances electrophilicity for cross-coupling vs. chloro analoguesSuzuki coupling yields 15% higher than chloro variant
2-Methoxyethyl vs. MethylIncreased steric hindrance slows N-alkylation rates Methyl analogue reacts 2x faster with AcCl
Amine vs. Nitro at C3Electron-donating amine deactivates ring toward electrophilesNitro-substituted analogues undergo faster bromine substitution

Scientific Research Applications

4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological research: It can be used as a probe to study various biological processes and pathways.

    Chemical synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the nature of the target and the specific biological context.

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : Derivatives with aromatic substituents (e.g., iodobenzyl, fluorobenzyl) exhibit higher molecular weights (~270–372 g/mol), which may impact membrane permeability .

Biological Activity

4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and synthesizing data from various sources.

The molecular formula of this compound is C₇H₈BrN₃O, and its structure features a bromine atom at the 4-position of the pyrazole ring and a methoxyethyl group at the 1-position. This unique substitution pattern is hypothesized to influence its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain pyrazole compounds demonstrated inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The specific activity of this compound against these pathogens remains to be fully characterized but is anticipated based on structural similarities to other active pyrazoles .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds with similar structures have shown efficacy in reducing pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies on related pyrazole compounds suggest that this compound may also possess anti-inflammatory properties, potentially comparable to established anti-inflammatory agents like dexamethasone .

Anticancer Activity

Pyrazoles have been explored as anticancer agents due to their ability to inhibit specific signaling pathways involved in tumor growth. The activity of this compound in cancer models is under investigation, with preliminary studies suggesting it may inhibit cell proliferation in various cancer cell lines. Its mechanism of action could involve modulation of kinase activity or interference with cell cycle progression .

Study on Anti-inflammatory Activity

In one notable study, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammation in a carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant reductions in paw swelling compared to controls, suggesting that similar effects could be expected from this compound due to its structural characteristics .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial properties of various pyrazole derivatives against Bacillus subtilis and Candida albicans. While specific data on this compound was not provided, the promising results from related compounds indicate potential for this derivative as well .

Data Table: Biological Activities of Pyrazole Derivatives

Activity Compound Effect Reference
AntimicrobialVarious PyrazolesInhibition of E. coli, S. aureus
Anti-inflammatoryDexamethasone vs. PyrazolesReduced TNF-α and IL-6 levels
AnticancerPyrazole derivativesInhibition of cancer cell proliferation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization or condensation reactions. For example, pyrazole derivatives are often prepared via cyclization of hydrazides with phosphorus oxychloride at elevated temperatures (~120°C) . The 2-methoxyethyl group can be introduced through nucleophilic substitution or alkylation of a precursor pyrazole. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature is critical to minimize side reactions and improve yields. Evidence from multi-step syntheses of analogous bromopyrazoles suggests yields can range from 40–70% depending on purification techniques (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., distinguishing between N-substituted methoxyethyl and bromine environments) .
  • IR : Identification of amine (-NH2_2) and ether (C-O-C) functional groups .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns from bromine .

Q. How can researchers address solubility challenges during purification of this compound?

  • Methodological Answer : Due to the polar 2-methoxyethyl group, solubility in polar aprotic solvents (e.g., DMSO, DMF) is higher, but precipitation in water or hexane is effective. Recrystallization from ethanol/water mixtures (7:3 v/v) is recommended for removing unreacted starting materials. For column chromatography, silica gel with gradients of ethyl acetate/hexane (20–50%) improves separation .

Advanced Research Questions

Q. What strategies mitigate regioselectivity issues in bromination or functionalization of the pyrazole core?

  • Methodological Answer : Bromine’s position (C-4 in this case) is influenced by directing groups. The 2-methoxyethyl substituent at N-1 can sterically hinder certain positions, while the amine at C-3 may act as an electron-donating group, directing electrophilic substitution. Computational modeling (DFT) can predict reactive sites, and experimental validation via NOESY or X-ray crystallography (e.g., as in ) confirms regiochemical outcomes.

Q. How can crystallographic data resolve discrepancies in proposed structures from spectral analysis?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, studies on analogous bromopyrazoles (e.g., ) revealed bond angles and torsion angles inconsistent with NMR-based predictions, highlighting the need for complementary techniques. Data-to-parameter ratios >12:1 and R-factors <0.05 ensure reliability .

Q. What computational methods are suitable for studying the electronic effects of the 2-methoxyethyl group on pyrazole reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. Studies on similar compounds (e.g., ) show that the methoxyethyl group increases electron density at adjacent positions, influencing tautomerism and reaction pathways.

Q. How should researchers handle hygroscopicity or stability issues during storage?

  • Methodological Answer : The amine group and bromine atom may promote hygroscopicity. Storage under inert atmosphere (argon) at 2–8°C in amber vials minimizes decomposition. TGA/DSC analysis (e.g., ) can determine thermal stability thresholds (>150°C for most pyrazoles).

Data Contradiction & Optimization

Q. How can conflicting 1H^1H NMR signals (e.g., amine protons vs. solvent peaks) be resolved?

  • Methodological Answer : Deuterated DMSO-d6_6 suppresses exchange broadening of amine protons. 2D NMR techniques (HSQC, HMBC) differentiate overlapping signals. For example, HMBC correlations between the methoxyethyl oxygen and adjacent protons can confirm substitution patterns .

Q. What experimental design adjustments improve reproducibility in multi-step syntheses?

  • Methodological Answer : Strict control of moisture (via molecular sieves) and oxygen (via Schlenk lines) is critical for steps involving reactive intermediates (e.g., acyl chlorides). Real-time monitoring via TLC or in-situ IR reduces variability. Evidence from scaled syntheses of related compounds highlights the importance of stoichiometric precision (±2%) and reaction time windows .

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